

Application Notes and Protocols for the Synthesis of Complex Molecules Using Cyjohnphos

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Compound of Interest		
Compound Name:	Cyjohnphos	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **Cyjohnphos**, a highly effective biaryl phosphine ligand, in the synthesis of complex organic molecules. Detailed protocols and quantitative data are presented to facilitate its application in research and development settings, particularly in the fields of medicinal chemistry and materials science.

Introduction to Cyjohnphos

Cyjohnphos, with the chemical name (2-Biphenyl)dicyclohexylphosphine, is an air-stable, bulky, and electron-rich monodentate biarylphosphine ligand.[1] Developed by the Buchwald group, it has proven to be a versatile and highly effective ligand in palladium-catalyzed cross-coupling reactions.[1] Its steric bulk and electron-donating properties enhance the reactivity and stability of the palladium catalyst, enabling challenging transformations for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds.[1]

Key Applications in Complex Molecule Synthesis

Cyjohnphos has demonstrated exceptional utility in several critical cross-coupling reactions that are foundational in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.



- Suzuki-Miyaura Coupling: Formation of C-C bonds between aryl or vinyl halides/triflates and organoboron compounds. This reaction is widely used for the synthesis of biaryl and polyaryl structures.
- Buchwald-Hartwig Amination: Formation of C-N bonds by coupling aryl halides/triflates with amines. This is a key transformation in the synthesis of countless nitrogen-containing bioactive molecules.[1]
- Negishi Coupling: Formation of C-C bonds between organozinc compounds and various organic halides. This reaction is particularly useful for coupling partners bearing sensitive functional groups.

Quantitative Data Summary

The following table summarizes representative quantitative data for cross-coupling reactions facilitated by the **Cyjohnphos** ligand in the synthesis of complex molecules.



Entr y	Reac tion Type	Aryl Halid e/Trif late	Cou pling Part ner	Prod uct	Catal yst Syst em	Solv ent	Tem p. (°C)	Time (h)	Yield (%)	Refer ence
1	Suzu ki- Miyau ra	1,3,5- Triiod obenz ene	2- Amin ophe nylbor onic acid	1,3,5- Tris(2' - amino pheny l)benz ene	Pd(O Ac) ₂ / Cyjoh nphos / Ba(O H) ₂	Dioxa ne/H2 O	100	18	85	[2]
2	Buch wald- Hartw ig	1,3,5- Tris(2 - brom ophe nyl)be nzene	4,4'- Dimet hoxyd iphen ylami ne	Tris(2 -(di(4- meth oxyph enyl)a mino) pheny l)benz ene	Pd²(d ba)³ / Cyjoh nphos / NaOt Bu	Tolue ne	110	24	73	[3]
3	Buch wald- Hartw ig	1,3,5- Tris(2 - brom ophe nyl)be nzene	Phen othiaz ine	Tris(2 - (10H- phen othiaz in-10- yl)phe nyl)be nzene	Pd²(d ba)₃ / Cyjoh nphos / NaOt Bu	Tolue ne	110	24	50	[3]

Experimental Protocols Synthesis of 1,3,5-Tris(2'-aminophenyl)benzene via Suzuki-Miyaura Coupling

Methodological & Application





This protocol describes the synthesis of a complex, tripodal amine, which serves as a versatile platform for molecular receptors.[2]

Materials:

- 1,3,5-Triiodobenzene
- 2-Aminophenylboronic acid
- Palladium(II) acetate (Pd(OAc)₂)
- Cyjohnphos
- Barium hydroxide (Ba(OH)₂)
- Dioxane
- Water (degassed)

Procedure:

- To an oven-dried Schlenk flask, add 1,3,5-triiodobenzene (1.0 equiv), 2-aminophenylboronic acid (3.3 equiv), and barium hydroxide (6.0 equiv).
- In a separate glovebox, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.03 equiv) and
 Cyjohnphos (0.06 equiv) in dioxane.
- Add the catalyst solution to the Schlenk flask containing the reactants.
- Add a 4:1 mixture of dioxane and degassed water to the flask to achieve a final concentration of 0.1 M with respect to 1,3,5-triiodobenzene.
- Seal the flask and heat the reaction mixture at 100 °C for 18 hours with vigorous stirring.
- After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
- Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).



- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford 1,3,5-tris(2'-aminophenyl)benzene.

Synthesis of a Sterically Hindered Triarylamine via Buchwald-Hartwig Amination

This protocol is adapted for the synthesis of a complex triarylamine, a class of molecules with applications in organic electronics.[3]

Materials:

- 1,3,5-Tris(2-bromophenyl)benzene
- 4,4'-Dimethoxydiphenylamine
- Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
- Cyjohnphos
- Sodium tert-butoxide (NaOtBu)
- Toluene (anhydrous and degassed)

Procedure:

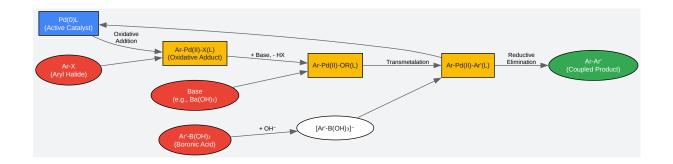
- In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.015 equiv), Cyjohnphos (0.06 equiv), and sodium tert-butoxide (4.5 equiv).
- Add 1,3,5-tris(2-bromophenyl)benzene (1.0 equiv) and 4,4'-dimethoxydiphenylamine (3.3 equiv) to the Schlenk tube.
- Add anhydrous, degassed toluene to the tube.
- Seal the Schlenk tube and heat the mixture at 110 °C for 24 hours with stirring.



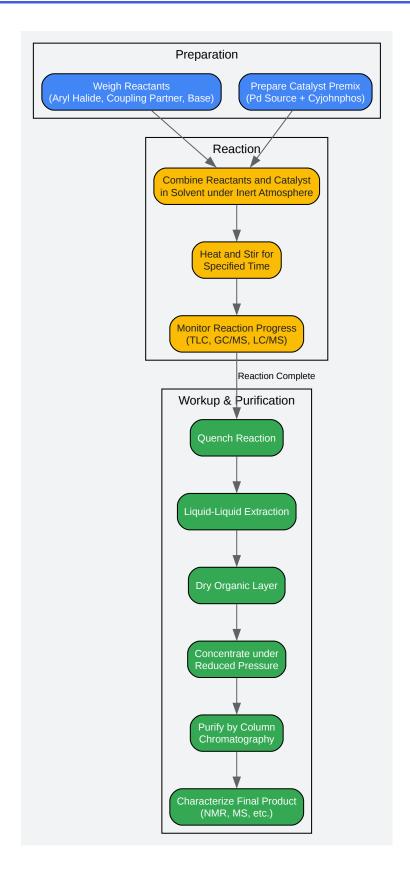
- Cool the reaction to room temperature and dilute with dichloromethane.
- Filter the mixture through a pad of Celite, washing with dichloromethane.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by column chromatography on silica gel to yield the desired triarylamine product.

Visualizations Catalytic Cycle of Suzuki-Miyaura Coupling









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